![molecular formula C12H10O3 B098014 Methyl 6-hydroxy-2-naphthoate CAS No. 17295-11-3](/img/structure/B98014.png)
Methyl 6-hydroxy-2-naphthoate
Overview
Description
Methyl 6-hydroxy-2-naphthoate is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as methyl 6-hydroxynaphthalene-2-carboxylate and 6-Hydroxy-2-naphthoic Acid Methyl Ester .
Molecular Structure Analysis
The molecular weight of Methyl 6-hydroxy-2-naphthoate is 202.21 g/mol . The IUPAC name for this compound is methyl 6-hydroxynaphthalene-2-carboxylate . The InChI representation is InChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3 and the canonical SMILES representation is COC(=O)C1=CC2=C(C=C1)C=C(C=C2)O .
Physical And Chemical Properties Analysis
Methyl 6-hydroxy-2-naphthoate has a molecular weight of 202.21 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds . The exact mass is 202.062994177 g/mol and the monoisotopic mass is also 202.062994177 g/mol . The topological polar surface area is 46.5 Ų .
Scientific Research Applications
Organic Synthesis
Methyl 6-hydroxy-2-naphthoate: serves as a versatile intermediate in organic synthesis. Its structure allows for the formation of complex organic compounds through various reactions such as esterification, condensation, and substitution. For instance, it can be used to synthesize axially chiral benzimidazole derivatives , which have potential applications in pharmaceuticals and as catalysts in asymmetric synthesis.
Mechanism of Action
Target of Action
Methyl 6-hydroxy-2-naphthoate primarily targets macrophages , which are a type of white blood cell that plays a significant role in the body’s immune response . The compound interacts with these cells to modulate their response to inflammation .
Mode of Action
The compound inhibits the release of nitric oxide (NO) , interleukin-1beta (IL-1β) , and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . It also suppresses the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins are involved in the production of inflammatory mediators, and their inhibition leads to a reduction in inflammation .
Biochemical Pathways
Methyl 6-hydroxy-2-naphthoate affects the NF-κB and MAPKs signaling pathways . It inhibits LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . It also decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .
Pharmacokinetics
Its molecular weight of202.21 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of Methyl 6-hydroxy-2-naphthoate’s action is a significant reduction in the inflammatory response of macrophages . By inhibiting the release of inflammatory mediators and suppressing key inflammatory pathways, the compound effectively reduces inflammation .
Action Environment
For safe handling, it is recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
methyl 6-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZOPQRTQJERQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327816 | |
Record name | Methyl 6-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxy-2-naphthoate | |
CAS RN |
17295-11-3 | |
Record name | Methyl 6-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying methyl 6-hydroxy-2-naphthoate in the context of dyad systems?
A: Methyl 6-hydroxy-2-naphthoate serves as a photoactive component within the studied dyad system. The research investigates how this compound, when covalently linked to 2-styrylquinoline, behaves in terms of its spectral and photochemical properties []. This is crucial for understanding energy and electron transfer processes within the dyad, which has implications for potential applications in areas like artificial photosynthesis or molecular electronics.
Q2: Can you elaborate on the spectral characteristics of methyl 6-hydroxy-2-naphthoate within the dyad system?
A: While the provided abstract doesn't detail specific spectral data, the research likely investigates how the absorption and emission properties of methyl 6-hydroxy-2-naphthoate are influenced by its covalent linkage to 2-styrylquinoline []. This could involve analyzing shifts in absorption wavelengths, changes in molar absorptivity, and alterations in fluorescence behavior. Such analyses provide insights into the electronic interactions between the two components of the dyad.
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